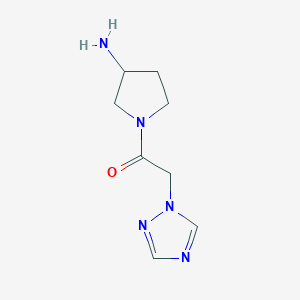
1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(3-aminopyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H13N5O and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
- COVID-19 Protease Inhibition : A study utilized a related compound, 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one, as a precursor for synthesizing derivatives aimed at inhibiting the main protease of COVID-19. These compounds showed promising docking scores against the COVID-19 main protease, indicating potential antiviral activity (Rashdan et al., 2021).
Applications in Medicinal Chemistry
Drug Core Motif : Derivatives of 1,2,4-triazoles, including those related to the queried compound, are significant in medicinal chemistry. They form the core motif in several clinical drugs treating a range of conditions, such as migraines, cancer, anxiety, and more (Prasad et al., 2021).
Antimicrobial and Antitubercular Activities : Another study synthesized thiazolidinones and Mannich bases of a similar compound, 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, and evaluated them for antimicrobial and antitubercular activities (Dave et al., 2007).
Synthetic Chemistry Applications
Cycloaddition and Transformations : A compound structurally related, 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl] ethanones, was studied for its potential in cycloaddition reactions and transformations, showcasing its versatility in synthetic chemistry (Pokhodylo et al., 2009).
Microwave-Assisted Organic Synthesis : Microwave-assisted synthesis of bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives, related to the queried compound, demonstrated advantages in yield and reaction time, highlighting an efficient synthesis method (Haggam, 2016).
Antifungal Applications
- Antifungal Activities : Novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine, structurally related to the queried compound, showed moderate to high fungicidal activities against several phytopathogens (Bai et al., 2020).
Eigenschaften
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-7-1-2-12(3-7)8(14)4-13-6-10-5-11-13/h5-7H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEOJAOPJDRICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(4-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468344.png)


![1-{[4-(2-Tert-butylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid](/img/structure/B1468349.png)
![[3-(2-Oxopropyl)phenyl]acetonitrile](/img/structure/B1468350.png)





